2-氰基-3-羟基丁-2-烯酸乙酯

描述

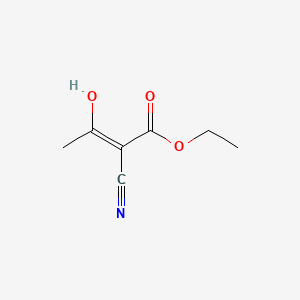

Ethyl 2-cyano-3-hydroxybut-2-enoate is an organic compound with the molecular formula C7H9NO3 . It is a colorless liquid at room temperature and has a pungent odor . It is soluble in many organic solvents such as alcohols, ethers, and esters .

Synthesis Analysis

Ethyl 2-cyano-3-hydroxybut-2-enoate can be synthesized by reacting ethyl acetoacetate with acetone and sodium cyanide under alkaline conditions .

Molecular Structure Analysis

The InChI code for Ethyl 2-cyano-3-hydroxybut-2-enoate is 1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h6H,3H2,1-2H3 . The molecular weight of the compound is 155.15 .

Chemical Reactions Analysis

Ethyl 2-cyano-3-hydroxybut-2-enoate can be used as an intermediate in organic synthesis . It has applications in the fields of medicine, pesticides, and dye chemistry . For example, it can be used to synthesize various organic compounds and natural products, such as gum arabic, indigo, and pigments .

Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-hydroxybut-2-enoate has a predicted density of 1.178±0.06 g/cm3 . The predicted boiling point is 257.5±40.0 °C . The compound has a predicted acidity coefficient of 5.20±0.50 .

科学研究应用

Organic Synthesis

Ethyl 2-cyano-3-hydroxybut-2-enoate is a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable for constructing complex organic compounds. For instance, it can undergo Michael addition reactions, serving as an acceptor for nucleophiles, which is fundamental in creating carbon-carbon bonds in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize molecules with potential therapeutic effects. Its cyano and ester groups are functional handles that can be modified to produce derivatives with biological activity. Researchers explore these derivatives as inhibitors or activators of biological pathways, contributing to drug discovery efforts .

Material Science

The reactivity of Ethyl 2-cyano-3-hydroxybut-2-enoate makes it suitable for developing new materials. It can be polymerized or copolymerized to form novel polymers with unique properties, such as enhanced durability or biodegradability, which are of interest in fields like bioplastics and environmentally friendly materials .

Catalysis

This compound can act as a ligand for metal catalysts in asymmetric synthesis. The presence of multiple functional groups allows it to bind to metals, creating chiral environments that are crucial for producing enantiomerically pure substances, which is particularly important in the synthesis of chiral drugs .

Agricultural Chemistry

Ethyl 2-cyano-3-hydroxybut-2-enoate can be a precursor for agrochemicals. Its chemical structure can be tailored to synthesize pesticides or herbicides. The modification of its functional groups leads to compounds that can interact with specific biological targets in pests or weeds, helping to protect crops .

Analytical Chemistry

Due to its distinct chemical properties, this compound can be used as a standard or reagent in analytical methods. It can help in the quantification and detection of other substances through techniques like chromatography or spectrometry, aiding in the analysis of complex mixtures .

Flavor and Fragrance Industry

The ester group in Ethyl 2-cyano-3-hydroxybut-2-enoate contributes to its potential use in the flavor and fragrance industry. Through esterification and other chemical reactions, it can be converted into aromatic compounds that are used as additives in food products and perfumes .

Environmental Science

Researchers utilize Ethyl 2-cyano-3-hydroxybut-2-enoate in environmental science to study degradation processes. Its breakdown products can be analyzed to understand the environmental fate of similar ester compounds, which is significant for assessing the impact of chemicals on ecosystems .

安全和危害

未来方向

Ethyl 2-cyano-3-hydroxybut-2-enoate has potential applications in various fields due to its role as an intermediate in organic synthesis . It can be used to synthesize a variety of organic compounds and natural products, indicating its potential for further exploration in the fields of medicine, pesticides, and dye chemistry .

属性

IUPAC Name |

ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h9H,3H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGIXZHJMNCSDQ-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C)\O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-hydroxybut-2-enoate | |

CAS RN |

87853-82-5 | |

| Record name | 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087853825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B1455323.png)

![Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate](/img/structure/B1455325.png)

![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)